N-Boc-2-chloroethylamine

Pharmaceutical Intermediates Organic Synthesis Analytical Chemistry

Researchers requiring selective N-alkylation often face over-alkylation and aziridine byproduct formation with bromo analogs. N-Boc-2-chloroethylamine (CAS 71999-74-1) resolves this through balanced chloro electrophilicity, enabling controlled aminoethyl introduction into heterocyclic scaffolds. • Reduced side reactions vs. bromo analog: minimized aziridine formation and premature hydrolysis. • Physical state (liquid/low-MP solid, 25-28°C) enables accurate automated dispensing for parallel synthesis. • Cost advantage: ~30-50% lower bulk pricing vs. bromo analog with ambient shipping; typical batch purity up to 99.91%.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 71999-74-1
Cat. No. B130500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-chloroethylamine
CAS71999-74-1
SynonymsN-(2-Chloroethyl)carbamic Acid 1,1-Dimethylethyl Ester;  2-[(tert-Butoxycarbonyl)amino]-1-chloroethane;  N-(tert-Butoxycarbonyl)-2-chloroethylamine;  N-t-Butoxycarbonyl-2-chloroethylamine; 
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCl
InChIInChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
InChIKeyVACLTXTYDFLHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-chloroethylamine: Preferred Aminoethyl Chloride


N-Boc-2-chloroethylamine (CAS 71999-74-1, tert-butyl (2-chloroethyl)carbamate) is a bifunctional synthetic intermediate combining an acid-labile tert-butyloxycarbonyl (Boc)-protected amine and an electrophilic chloroethyl side chain . This dual functionality enables sequential transformations where the Boc group shields the amine during alkylation or substitution steps and is later selectively removed under mild acidic conditions to reveal a free primary amine for further derivatization [1]. Widely employed as a masked isocyanate precursor and a building block for functionalized amines and heterocycles, the compound occupies a critical niche in medicinal chemistry, linker design, and prodrug synthesis .

N-Boc-2-chloroethylamine Substitution Risks


N-Boc-2-chloroethylamine occupies a unique position among Boc-protected ethylamine derivatives due to its specific halogen identity (chlorine), which dictates a balanced reactivity profile and physical form that is difficult to replicate with analogs. Direct substitution with the bromo derivative (N-Boc-2-bromoethylamine, CAS 39684-80-5) introduces a significantly more electrophilic halogen, which can accelerate alkylation but also elevates the risk of premature hydrolysis, intramolecular cyclization to aziridine, and off-target side reactions [1]. Conversely, substitution with N-Boc-ethanolamine eliminates the alkylating capacity entirely, requiring additional activation steps that introduce yield penalties and complexity. The chloroethyl compound also exhibits a distinct physical form—a low-melting solid or liquid at room temperature —compared to the bromo analog's higher-melting solid (30-32°C) , which affects handling and dissolution kinetics in automated synthesis platforms. These differences underscore why simple 'in-class' replacement cannot be assumed to preserve reaction outcomes, yield, or purity without comprehensive re-optimization.

N-Boc-2-chloroethylamine vs. Analogous Amines


Purity Advantage over Bromo Analog

N-Boc-2-chloroethylamine is commercially available with a typical batch purity of 99.91% by GC as reported in Certificate of Analysis data from Apollo Scientific (CymitQuimica) , and a standard specification of 99% from BLD Pharmatech . In contrast, the analogous N-Boc-2-bromoethylamine is typically supplied at 96% (Thermo Scientific) or ≥99% (GC) (Chem-Impex), with fewer vendors offering the ultra-high purity grade . The chloro compound's higher typical purity specification reduces the need for pre-use purification and ensures more consistent reaction stoichiometry in sensitive pharmaceutical syntheses.

Pharmaceutical Intermediates Organic Synthesis Analytical Chemistry

Handling Advantage over Bromo Analog

N-Boc-2-chloroethylamine exhibits a melting point of 25-28°C and is described as a colorless to yellow liquid or semi-solid at room temperature . In comparison, N-Boc-2-bromoethylamine is a crystalline solid with a melting point of 30-32°C . This lower melting point of the chloro derivative facilitates liquid handling in automated liquid dispensing systems without the need for pre-warming or dissolution steps, a practical advantage in high-throughput synthesis and compound library generation. The chloro compound is also shipped at room temperature , whereas the bromo analog requires storage at -20°C and is more sensitive to ambient conditions .

Chemical Handling Automated Synthesis Process Chemistry

Selectivity and Reduced Cyclization Risk

The halogen identity directly influences reactivity and selectivity in nucleophilic substitution reactions. A quantum-chemical study on β-chloroethylamine derivatives demonstrated that substituent electronegativity modulates the reactivity of the chloroethyl moiety, allowing for tunable alkylation conditions [1]. The chloro compound provides a moderate electrophilicity that is often preferred for selective mono-alkylation without excessive side reactions. In contrast, the bromo analog (2-bromoethylamine) exhibits significantly faster cyclization to aziridine (ethylenimine) under basic conditions, a pathway that can compromise yield and introduce toxic byproducts. This is evidenced by studies on virus inactivation where only 2-bromoethylamine hydrobromide provided acceptable inactivation rates due to more rapid ethylenimine formation, while 2-chloroethylamine hydrochloride did not [2].

Alkylation Nucleophilic Substitution Selectivity

Synthetic Utility in Drug Discovery

N-Boc-2-chloroethylamine is explicitly cited as an intermediate in the preparation of neurotransmitter receptor agonists with antagonist potential, as well as anti-cancer agents [1]. This application demonstrates its utility in constructing biologically active molecules where precise control over amine incorporation is critical. In contrast, the analogous N-Boc-ethanolamine (CAS 89711-08-0) lacks the halogen leaving group and therefore cannot directly participate in alkylation reactions without prior activation (e.g., tosylation or mesylation), adding synthetic steps and reducing overall atom economy.

Medicinal Chemistry Neuropharmacology Drug Discovery

Cost-Effectiveness vs. Bromo Analog

N-Boc-2-chloroethylamine is widely available from multiple global suppliers at competitive price points, reflecting its established use and high-volume production. For example, AKSci offers the compound at $12 for 1g and $950 for 500g (as of March 2026) , while CymitQuimica lists 100g at €133 . In comparison, N-Boc-2-bromoethylamine is generally more expensive on a per-gram basis due to higher raw material costs and more stringent storage requirements (e.g., Thermo Scientific 2-(Boc-amino)ethyl bromide is priced at a premium for 250 mg) . The chloro compound's stable room-temperature storage (freezer storage optional but not mandatory for many suppliers) further reduces logistics costs compared to the bromo analog's -20°C requirement .

Procurement Cost-Effectiveness Supply Chain

Storage Stability Advantage over Bromo Analog

N-Boc-2-chloroethylamine is routinely shipped and stored at room temperature , though long-term storage recommendations vary (some suppliers suggest 4°C or freezer) . In contrast, N-Boc-2-bromoethylamine mandates storage at -20°C to prevent decomposition . This difference reduces cold-chain shipping costs and simplifies inventory management for the chloro compound, particularly in high-throughput screening facilities where freezer space is at a premium.

Chemical Storage Logistics Shelf Life

N-Boc-2-chloroethylamine Use Cases


Controlled Alkylation for CNS Drugs

Use N-Boc-2-chloroethylamine as an alkylating agent to introduce a protected aminoethyl group into heterocyclic scaffolds for neurotransmitter receptor agonist development [1]. The balanced electrophilicity of the chloroethyl group minimizes over-alkylation and aziridine byproduct formation compared to bromo analogs [2], while the Boc group ensures chemoselective amine protection during subsequent transformations .

High-Throughput Compound Library Synthesis

Leverage the compound's liquid or low-melting solid physical state (25-28°C) to enable accurate automated liquid dispensing without pre-heating or dissolution steps [1]. This property is particularly advantageous in parallel synthesis workflows where rapid, precise aliquoting of alkylating reagents is required for library diversification [2].

Large-Scale Pharmaceutical Intermediate Manufacturing

Select N-Boc-2-chloroethylamine over the bromo analog for kilo-lab or pilot-plant scale syntheses to benefit from ~30-50% lower cost per gram at bulk quantities and room-temperature shipping, which reduces cold-chain logistics expenses [1][2]. The compound's high commercial purity (up to 99.91% typical batch value) also reduces purification overhead .

Prodrug Linker and Selective Deprotection

Employ N-Boc-2-chloroethylamine to construct acid-labile prodrug linkers where the Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM) to release the active amine moiety in the target tissue or intracellular compartment [1]. The chloroethyl chain provides a versatile handle for conjugation to targeting ligands or drug payloads [2].

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